5-Methoxy-2-nitroso-N-phenylaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108805-69-2 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-methoxy-2-nitroso-N-phenylaniline |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-7-8-12(15-16)13(9-11)14-10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI Key |
IDEVHVNWLUTWEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 2 Nitroso N Phenylaniline and Analogues
Direct Synthesis Strategies for Nitrosoanilines
Direct synthetic routes to nitrosoanilines involve the introduction or formation of the nitroso group on a pre-existing aniline (B41778) or a related precursor molecule. These methods are often favored for their straightforward nature.
Oxidation of Corresponding Amino and Hydroxylamino Precursors
The oxidation of primary aromatic amines and N-arylhydroxylamines serves as a common route to C-nitroso compounds. A variety of oxidizing agents have been employed for this transformation. For instance, the oxidation of o-phenylenediamine (B120857) with acetic acid has been reported to yield o-nitrosoaniline. acs.org The controlled oxidation of N-arylhydroxylamines (RNHOH) is a particularly prevalent method for producing nitroso compounds, with a wide array of oxidizing agents available for this purpose. nih.gov
The general transformation can be represented as:
Ar-NH₂ → [Oxidation] → Ar-NO
Ar-NHOH → [Oxidation] → Ar-NO
While a broad range of oxidizing agents are available, the selection of the appropriate reagent is crucial to prevent over-oxidation to the corresponding nitro compound. nih.gov
Table 1: Examples of Oxidative Synthesis of Nitrosoanilines
| Precursor | Oxidizing Agent | Product | Reference |
| o-Phenylenediamine | Acetic Acid | o-Nitrosoaniline | acs.org |
| N-Arylhydroxylamine | Various | N-Aryl-nitrosoaniline | nih.gov |
Reduction of Nitroaromatic Compounds
The reduction of nitroaromatic compounds offers another pathway to nitrosoanilines. This method requires careful control of the reducing agent and reaction conditions to stop the reduction at the nitroso stage, as the complete reduction leads to the corresponding aniline. nm.govwikipedia.org The reduction of nitrobenzene (B124822) to aniline, for example, proceeds through nitrosobenzene (B162901) as an intermediate. nm.gov
A notable application of this strategy is the synthesis of N-aryl-2-nitrosoanilines from the reaction of nitroarenes with aniline anion derivatives. This reaction involves a redox process where the nitro group is reduced to a nitroso group concurrently with the substitution of a hydrogen atom. thieme-connect.com The reduction of various nitroaromatic compounds to their corresponding amines is a widely used industrial process, highlighting the potential for controlled reduction to yield nitroso intermediates. researchgate.netnih.gov
Table 2: Reduction Methods for Nitrosoaniline Synthesis
| Starting Material | Reducing Agent/Conditions | Product | Reference |
| Nitrobenzene | Iron under anaerobic conditions | Nitrosobenzene (intermediate) | nm.gov |
| Substituted Nitrobenzenes | Anions of arylamines, then protonation | N-Aryl-2-nitrosoanilines | thieme-connect.com |
| Dinitrophenol | Sodium sulfide | Nitroaminophenol (via selective reduction) | wikipedia.org |
Direct C-Nitrosation Reactions of Anilines or Anilide Anions
Direct C-nitrosation involves the introduction of a nitroso group onto the aromatic ring of an aniline or its corresponding anion. The direct nitrosation of tertiary aromatic amines with nitrous acid is a well-established method for preparing para-nitroso-N,N-disubstituted anilines. nih.gov For secondary aromatic amines, nitrosation initially occurs at the nitrogen to form an N-nitrosoamine, which can then undergo a Fischer–Hepp rearrangement in the presence of a strong acid to yield the para-nitroso substituted aniline. acs.orgnih.gov
A more recent and highly relevant method involves the reaction of anions of arylamines with substituted nitrobenzenes. This reaction, followed by protonation with acetic acid, yields N-aryl-2-nitrosoanilines in good yields. thieme-connect.com This approach has proven effective for nitroarenes substituted in the para position. thieme-connect.com Direct nitrosation of aromatic ethers, such as anisole (B1667542) (a methoxybenzene derivative), has also been achieved using reagents like sodium nitrite (B80452) in dichloromethane/trifluoroacetic acid or nitrosonium tetrafluoroborate (B81430) in acetonitrile, which is pertinent to the synthesis of methoxy-substituted nitrosoanilines. acs.orgnih.gov
Table 3: Direct C-Nitrosation Reactions
| Substrate | Nitrosating Agent/Conditions | Product | Reference |
| Tertiary aromatic amines | Nitrous acid | para-Nitroso-N,N-disubstituted anilines | nih.gov |
| N-alkylanilines | tert-Butyl nitrite | N-nitroso N-alkyl nitroanilines | researchgate.netresearchgate.net |
| Anions of arylamines | Reaction with nitrobenzenes, then protonation | N-Aryl-2-nitrosoanilines | thieme-connect.com |
| Anisole | Sodium nitrite in dichloromethane/trifluoroacetic acid | p-Nitrosoanisole | acs.orgnih.gov |
Intramolecular Redox Reactions Leading to Nitrosoaniline Formation
In specific cases, nitrosoanilines can be formed through intramolecular redox reactions within a single molecule. A key example is the reaction of methyl and ethyl esters of N-(2,4,6-trinitrophenyl)glycine and N-(2,4,6-trinitrophenyl)α-alanine with methoxide (B1231860) ion in methanol, which produces 4,6-dinitro-2-nitrosoaniline. rsc.org This type of reaction, where one part of the molecule is oxidized while another is reduced, provides a unique pathway to functionalized nitrosoanilines. youtube.com
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry has introduced advanced techniques to overcome the limitations of traditional methods, offering improved efficiency, selectivity, and safety.
Continuous Flow Synthetic Methodologies for Nitrosoarenes
Continuous flow chemistry has emerged as a powerful tool for the synthesis of nitrosoarenes, which are often unstable and can be hazardous to handle in batch processes. Flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles.
A notable continuous flow method involves the photochemical rearrangement of o-nitrophenylimines to produce nitrosoarenes. This process is facilitated by the use of high-power light-emitting diodes (LEDs) and a suitable solvent, such as trifluoroethanol. The scalability of this approach allows for the production of gram quantities of nitroso species.
The general procedure involves preparing a solution of the o-nitrophenylimine starting material and pumping it through a temperature-controlled reactor equipped with a light source. The product stream is then collected, and the desired nitrosoarene can be isolated. This methodology has been shown to be robust, with good functional group tolerance.
| Starting Material | Reaction Conditions | Product | Yield | Reference |
| o-nitrophenylimines | Continuous flow, 365 nm LED, trifluoroethanol | Nitrosoarenes | Generally good | General method |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized organic synthesis, and the preparation of nitroso compounds is no exception. Rhodium and palladium catalysts have been particularly effective in the C-H functionalization of N-nitrosoanilines, providing access to a wide range of substituted aniline derivatives.
Rhodium(III) catalysts have been successfully employed in the ortho-C-H functionalization of N-nitrosoanilines. The nitroso group acts as a directing group, guiding the catalyst to the ortho position of the aniline ring. This allows for the introduction of various functional groups with high regioselectivity.
For example, Rh(III)-catalyzed reactions of N-nitrosoanilines with alkynes, alkenes, and other coupling partners have been reported. These transformations lead to the formation of valuable scaffolds such as indoles and quinolines. The reactions typically proceed under mild conditions and exhibit good functional group tolerance.
A key intermediate in these transformations is a five-membered rhodacycle, formed through C-H activation directed by the nitroso group. This intermediate then reacts with the coupling partner to afford the functionalized product. researchgate.net
| N-Nitrosoaniline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| General N-nitrosoanilines | Iodonium ylides | Rh(III) catalyst | N-Alkyl indoles | researchgate.net |
| General N-nitrosoanilines | Substituted allyl alcohols | Rh(III) catalyst | Functional N-nitroso ortho β-aryl aldehydes and ketones | researchgate.net |
Palladium catalysts have also proven to be highly effective for the C-H functionalization of N-nitrosoanilines. Similar to rhodium catalysis, the nitroso group serves as a directing group, enabling selective ortho-functionalization.
Palladium-catalyzed reactions include hydroxylations, olefinations, and arylations of N-nitrosoanilines. For instance, a Pd(II)-catalyzed ortho-hydroxylation of N-nitrosoanilines using tert-butyl hydroperoxide (TBHP) as the oxidant has been developed. researchgate.net This method provides a straightforward route to ortho-hydroxylated aniline derivatives, which are important intermediates in medicinal chemistry.
The catalytic cycle is believed to involve the formation of a palladacycle intermediate, which then undergoes oxidative addition and reductive elimination to yield the desired product.
| N-Nitrosoaniline Substrate | Reagent(s) | Catalyst System | Product Type | Reference |
| General N-nitrosoanilines | tert-butyl hydroperoxide | Pd(II) catalyst | ortho-hydroxylated aniline derivatives | researchgate.net |
Spectroscopic and Structural Characterization Methodologies for Nitrosoaniline Systems
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is required to build a complete picture of a molecule's structure and electronic environment. Each technique provides a unique piece of the puzzle, from the atomic connectivity to the nature of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.
¹H NMR (Proton NMR) : This technique identifies the number and type of hydrogen atoms in a molecule. For 5-Methoxy-2-nitroso-N-phenylaniline, one would expect to see distinct signals for the protons on the two aromatic rings, the N-H proton of the secondary amine, and the methyl protons of the methoxy (B1213986) group. The chemical shift (δ, in ppm), signal splitting (multiplicity), and integration (area under the signal) provide information on the electronic environment, neighboring protons, and the relative number of protons, respectively. For example, the methoxy group would likely appear as a sharp singlet, while the aromatic protons would present as a complex series of multiplets due to spin-spin coupling. organicchemistrydata.org
¹³C NMR (Carbon-13 NMR) : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the case of the target compound, separate signals would be expected for the methoxy carbon, and the twelve aromatic carbons. cdnsciencepub.com The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents (nitroso, methoxy, and aniline (B41778) groups), providing valuable confirmation of their positions on the ring. cdnsciencepub.comwiredchemist.com
¹⁵N NMR : Given the presence of two nitrogen atoms, ¹⁵N NMR can offer direct insight into their electronic environments. wikipedia.org The chemical shift of the nitroso nitrogen is typically found in a distinct region of the spectrum, far downfield, which can range from approximately 540 to 930 ppm relative to liquid ammonia. researchgate.netscience-and-fun.de The aniline nitrogen would appear at a significantly different chemical shift. This technique is particularly useful for studying the monomer-dimer equilibrium, as the nitrogen environments in the monomer and the azodioxy dimer are substantially different. acs.org However, the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope often necessitate the use of specialized techniques or isotopic labeling for successful analysis. wikipedia.org
Table 1: Illustrative ¹H and ¹³C NMR Data for Related N-Phenylaniline Structures
This table presents data for structurally similar compounds to illustrate the expected regions for chemical shifts. Data for the specific target compound, this compound, is not available in the cited literature.
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Source |
| 4-Methoxy-N-phenylaniline | 3.81 (s, 3H), 5.57 (bs, 1H), 6.86-6.93 (m, 5H), 7.09 (d, 2H), 7.23 (t, 2H) | 55.5, 114.5, 115.5, 119.5, 122.1, 129.2, 135.5, 144.9, 155.2 | |
| N-Phenylaniline (Diphenylamine) | 1H: 13-H, 7.29 (t), 6.91 (t), 7.07 (d) | 117.7, 121.1, 129.3, 143.0 | nist.gov |
| 3-Nitroaniline | Not available | 108.3, 113.8, 119.8, 130.2, 149.2, 149.9 | spectrabase.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. researchgate.net IR and Raman spectroscopy are complementary techniques governed by different selection rules. acs.orgiitm.ac.in
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation that corresponds to the vibrational energy levels of bonds within the molecule. For this compound, characteristic absorption bands would confirm the presence of key functional groups.
Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active.
Key expected vibrational frequencies for the target molecule include:
N-H Stretch : A peak in the range of 3300-3500 cm⁻¹ corresponding to the secondary amine.
C-H Stretches : Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.
N=O Stretch : The nitroso group monomer has a characteristic stretching frequency in the range of 1500-1620 cm⁻¹. core.ac.ukbaranlab.org In the dimeric form, this band disappears and new bands corresponding to the N-N and N-O bonds of the azodioxy bridge appear at lower frequencies. baranlab.org
C=C Stretches : Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-O Stretch : The aryl-alkyl ether linkage of the methoxy group would show a strong absorption band around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
C-N Stretch : This vibration typically appears in the 1250-1360 cm⁻¹ region. core.ac.uk
Table 2: General Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (in -OCH₃) | Stretch | 2850 - 2960 |
| Nitroso (N=O) Monomer | Stretch | 1500 - 1620 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether (Ar-O-CH₃) | Asymmetric Stretch | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. hnue.edu.vn This technique is particularly useful for studying conjugated systems and compounds with chromophores.
The aromatic rings, the nitroso group, and the aniline nitrogen's lone pair in this compound constitute a large, conjugated system. One would expect to observe several absorption bands:
π → π* Transitions : These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. libretexts.org Conjugation shifts these bands to longer wavelengths (bathochromic shift).
n → π* Transitions : These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen of the nitroso group or the aniline nitrogen) to an antibonding π* orbital. pharmatutor.orgshu.ac.uk The n → π* transition of the nitroso group is responsible for the characteristic blue or green color of C-nitroso monomers, with absorption typically occurring in the visible region (around 630-790 nm). baranlab.orgwikipedia.org The dimeric form is typically colorless or pale yellow, as the n → π* transition is lost upon formation of the azodioxy bridge. at.ua This color change provides a simple visual method for observing the monomer-dimer equilibrium. mdpi.com
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial structural information from its fragmentation pattern. libretexts.org
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula. In the mass spectrum, a prominent peak for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected. The fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals. nih.gov For instance, loss of the nitroso group (•NO, 30 Da) or the methoxy group (•CH₃, 15 Da, followed by CO, 28 Da) are plausible fragmentation pathways. researchgate.net Analysis of the fragmentation of related N-phenylaniline compounds shows cleavage around the central nitrogen atom to be common. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.
A single-crystal X-ray structure of this compound would unambiguously confirm the connectivity and stereochemistry of the molecule. It would reveal the planarity of the aromatic rings and the orientation of the methoxy and nitroso substituents relative to the ring. researchgate.net Furthermore, if the compound crystallizes as a dimer, as many nitrosobenzenes do, X-ray crystallography would determine its exact structure, including the N-N and N-O bond lengths of the azodioxy bridge and its cis (E) or trans (Z) configuration. at.uamdpi.com This technique has been used to study the structures of various substituted nitrosobenzene (B162901) derivatives, providing fundamental insights into their solid-state properties. dntb.gov.uaacs.orgresearchgate.net
Spectroscopic Investigations of Dimerization and Isomerism
A hallmark of aromatic C-nitroso compounds is their tendency to exist in a dynamic equilibrium between a colored monomeric form and a colorless or pale-yellow dimeric form (an azodioxy derivative). at.uadntb.gov.ua This equilibrium is highly sensitive to temperature, concentration, and the solvent.
Monomer ⇌ Dimer Equilibrium: 2 (R-NO) ⇌ R-N(O)=N(O)-R
This equilibrium can be readily investigated using several of the spectroscopic techniques mentioned above:
UV-Vis Spectroscopy : As noted, the monomer is typically blue or green while the dimer is colorless. wikipedia.org The intensity of the monomer's n→π* absorption band in the visible region can be monitored as a function of temperature or concentration to determine the thermodynamic parameters (ΔH°, ΔS°) of the dimerization process. acs.org
NMR Spectroscopy : In solution, if the equilibrium is slow on the NMR timescale, separate signals for the monomer and the dimer can be observed. By integrating these distinct signals at various temperatures, the equilibrium constant can be calculated. Dynamic NMR (DNMR) techniques, such as 2D-EXSY, can be used to measure the rates of monomer-dimer exchange.
IR Spectroscopy : Cryogenic photolysis of the dimer can generate the monomer, which can be detected by the appearance of a new N=O stretching band in the IR spectrum (around 1500 cm⁻¹). mdpi.com
Furthermore, the azodioxy dimer itself can exist as two geometric isomers, cis (Z) and trans (E). NMR spectroscopy is the primary tool for studying this isomerism, as the two isomers will give rise to different sets of NMR signals due to their different symmetries. Variable-temperature NMR studies can provide information on the kinetics and thermodynamics of the E/Z isomerization process.
Computational and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available computational or theoretical investigations specifically focused on the chemical compound This compound .
Therefore, it is not possible to provide detailed information, research findings, or data tables for the requested sections and subsections, which include:
Computational and Theoretical Investigations
Reaction Mechanism Elucidation via Computational Modeling
While computational studies exist for structurally related compounds such as various N-nitrosamines, nitroanilines, and N-phenylaniline derivatives, the strict focus of this request on "5-Methoxy-2-nitroso-N-phenylaniline" prevents the inclusion of data from these analogues. The scientific community has yet to publish specific research on the quantum chemical properties, molecular orbital characteristics, or reaction mechanisms of this particular molecule.
Transition State Characterization and Reaction Pathway Analysis
The characterization of transition states is fundamental to understanding the mechanism of any chemical reaction. For this compound, computational studies could map out the energy profiles of its potential reactions, such as denitrosation or rearrangement. This would involve locating the transition state structures and calculating their energies, providing a quantitative measure of the activation barriers for different reaction pathways.
In the broader context of N-nitroso compounds, acid-catalyzed denitrosation is a common reaction. sci-hub.senih.gov A proposed general mechanism involves the protonation of the nitroso group, followed by the departure of the nitrosyl cation (NO⁺). Computational analysis could verify the feasibility of such a pathway for this compound and explore the influence of the methoxy (B1213986) and phenyl substituents on the stability of the transition state.
Furthermore, reaction pathway analysis could uncover alternative or competing reactions. For instance, the Fischer-Hepp rearrangement is a known reaction for N-nitrosoanilines, where the nitroso group migrates to the para-position of the aniline (B41778) ring. Theoretical studies could predict the likelihood of this rearrangement for this compound and compare it to the denitrosation pathway.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics and thermodynamics of a reaction govern its rate and spontaneity. Computational chemistry can provide valuable data on these aspects. For this compound, the calculation of Gibbs free energy changes (ΔG) for potential reactions would indicate their thermodynamic favorability. Similarly, the calculation of activation energies (Ea) would provide insight into the reaction rates.
The rate of nitrosation and denitrosation reactions is known to be highly dependent on factors such as pH and the presence of catalysts. bohrium.com While experimental kinetic data for this compound is unavailable, theoretical models could simulate these conditions and predict how the reaction rates would be affected. Such studies would be crucial for understanding the persistence and transformation of this compound in various chemical environments.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
The substituents on an aromatic ring play a critical role in directing the outcome of a reaction. In this compound, the electron-donating methoxy group and the electron-withdrawing nitroso group, along with the second phenyl ring, create a complex electronic environment.
Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate molecular orbital energies (e.g., HOMO and LUMO) and electrostatic potential maps. This information is vital for predicting the reactivity of different sites within the molecule. For example, it could help in predicting whether an electrophilic attack is more likely to occur on the methoxy-substituted ring or the unsubstituted phenyl ring.
In reactions where multiple products can be formed, computational chemistry can predict the regioselectivity and stereoselectivity. For instance, if this compound were to undergo further substitution, theoretical calculations could determine the most likely position of attack on either of the aromatic rings. While stereoselectivity is less of a concern for this specific molecule in simple reactions, in more complex transformations or interactions with chiral molecules, computational analysis would be essential.
The development of quantitative structure-activity relationship (QSAR) models for nitrosamine (B1359907) formation highlights the potential for predictive computational tools in this area. nih.govacs.org Similar approaches, tailored to the specific structural features of this compound, could provide valuable predictions about its chemical behavior.
Synthetic Applications in Advanced Organic Chemistry
Utility as Versatile Building Blocks for Complex Molecular Architectures
The strategic placement of the methoxy (B1213986), nitroso, and N-phenylaniline groups on the aromatic ring of 5-Methoxy-2-nitroso-N-phenylaniline provides a platform for the synthesis of diverse and intricate molecular structures.
This compound is a key precursor for synthesizing complex nitrogen-containing compounds. The nitroso group can be readily transformed into other nitrogen functionalities, while the existing N-phenylaniline moiety provides a scaffold for further elaboration. This allows for the construction of molecules with multiple nitrogen atoms, which are prevalent in many biologically active compounds and functional materials. The reactivity of the nitroso group, for instance, allows for its participation in reactions that form new carbon-nitrogen or nitrogen-nitrogen bonds, expanding the complexity of the resulting molecular architecture.
The aniline (B41778) moiety is a fundamental building block in synthetic chemistry, with applications ranging from catalysis to materials science. beilstein-journals.org Specifically, meta-substituted anilines are of significant interest in medicinal chemistry. beilstein-journals.org this compound can be considered a precursor to such valuable scaffolds. For instance, the related compound 2-methoxy-5-nitroaniline (B165355) is a known intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The presence of both a methoxy and a nitro group on the aniline ring influences its electronic properties, making it a versatile starting material for the construction of heterocyclic systems. The general importance of aniline derivatives in creating privileged heterocyclic scaffolds is well-documented, with methods like three-component benzannulation being developed to synthesize meta-hetarylanilines from related 1,3-diketones. beilstein-journals.org 2,5-Piperazinediones are another example of privileged building blocks used to create a wide variety of nitrogen heterocycles. nih.gov
Application as Reactive Intermediates and Reagents
Beyond its role as a structural building block, this compound and related nitroso compounds can function as reactive intermediates and reagents, enabling a range of chemical transformations.
While specific studies on this compound as a spin-trapping reagent are not detailed in the provided context, nitroso compounds, in general, are known to act as effective spin traps. They react with transient free radicals to form more stable nitroxide radicals, which can then be detected and characterized by techniques like electron paramagnetic resonance (EPR) spectroscopy. This application is crucial for studying reaction mechanisms that involve radical intermediates.
The N-nitroso group has been established as an efficient and sometimes traceless directing group in the ortho-C(sp²)−H bond functionalizations of N-nitrosoanilines. researchgate.netresearchgate.net This strategy allows for the selective introduction of functional groups at the position ortho to the N-nitrosoaniline moiety. Various transition metal catalysts, including palladium, rhodium, cobalt, ruthenium, and iridium, have been employed for these transformations, enabling the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds. researchgate.net The N-nitroso group directs the metal catalyst to the specific C-H bond, facilitating its activation and subsequent functionalization. researchgate.netresearchgate.netrsc.org In some cases, the N-O bond of the N-nitrosoaniline can act as an internal oxidant to regenerate the catalyst. researchgate.net This directing group strategy has been applied to a range of substituted arenes and tolerates various functional groups. nih.govnih.gov
Table 1: Examples of N-Nitroso Group Directed C-H Functionalization
| Catalyst | Reaction Type | Bond Formed | Reference |
| Rh(III) | Olefination | C-C | researchgate.net |
| Rh(III) | Acylmethylation/Cyclization | C-C, C-N | researchgate.net |
| Rh(III) | Cyclization | C-C | researchgate.net |
| Pd(II) | Hydroxylation | C-O | researchgate.net |
This table provides a general overview of reactions using the N-nitroso group as a directing group and is not specific to this compound.
Nitroso compounds are versatile synthons that participate in several named reactions, significantly expanding their synthetic utility.
Hetero-Diels-Alder Reaction: Nitroso compounds can act as dienophiles in hetero-Diels-Alder reactions, reacting with conjugated dienes to form six-membered heterocyclic rings containing a nitrogen-oxygen bond. nih.govrsc.orgwikipedia.org This reaction is a powerful tool for the synthesis of highly functionalized oxazines. wikipedia.org The reaction often proceeds with high regio- and stereoselectivity. nih.gov
Nitroso-Ene Reaction: The nitroso-ene reaction involves the reaction of a nitroso compound with an alkene containing an allylic hydrogen. ucl.ac.ukchemrxiv.orgnd.edu This reaction leads to the formation of an N-allylhydroxylamine, which can be a valuable intermediate for further synthetic transformations. ucl.ac.uk Intramolecular versions of this reaction have been developed to construct nitrogen-containing heterocycles. ucl.ac.ukchemrxiv.org
Nitroso-Aldol Reaction: Nitrosobenzene (B162901) and its derivatives can undergo condensation reactions with active methylene (B1212753) compounds in a process analogous to the aldol (B89426) reaction, sometimes referred to as a nitroso-aldol reaction or the Ehrlich-Sachs reaction. wikipedia.org This reaction typically results in the formation of an imine. wikipedia.org
Table 2: Named Reactions Involving Nitroso Compounds
| Named Reaction | Reactants | Product Type | Reference |
| Hetero-Diels-Alder | Nitroso compound, Diene | Oxazine | nih.govrsc.orgwikipedia.org |
| Nitroso-Ene | Nitroso compound, Alkene (with allylic H) | N-Allylhydroxylamine | ucl.ac.ukchemrxiv.orgnd.edu |
| Nitroso-Aldol (Ehrlich-Sachs) | Nitroso compound, Active methylene compound | Imine | wikipedia.org |
This table provides a general overview of named reactions involving nitroso compounds and is not specific to this compound.
Precursors for Industrially Significant Compounds
This compound and its related N-phenylaniline derivatives are pivotal precursors in the synthesis of a variety of industrially important compounds. The unique arrangement of a nitroso group, a secondary amine, and a methoxy-substituted aromatic ring provides a versatile platform for creating complex molecules. These molecules find use in the dye, polymer, and materials science industries. The functional groups enable cyclization and condensation reactions, which are fundamental for building the heterocyclic systems that form the backbone of many functional materials.
A significant industrial application of N-phenylaniline derivatives is the production of phenazines. guidechem.comwikipedia.org Phenazines are nitrogen-containing heterocyclic compounds recognized for their vibrant colors, making them historically important as dyes and pigments. wikipedia.org The synthesis often involves an acid-catalyzed intramolecular cyclization. For instance, the Wohl-Aue reaction classically prepares phenazines from the reaction of nitrobenzene (B124822) and aniline. wikipedia.org The methoxy group on the aniline ring, an electron-donating group, can modulate the electronic properties, and thus the color and stability, of the final phenazine (B1670421) dye. These compounds are not only used as dyes but also have applications in medicinal chemistry and as biopesticides due to their broad-spectrum antifungal activity. guidechem.comacs.org
Furthermore, the N-phenylaniline structural core is fundamental to many antioxidants and antiozonants used to protect rubber and other polymeric materials from degradation. nsf.gov.lkresearchgate.netresearchgate.netencyclopedia.pub Amine-based antioxidants, in particular, are effective at inhibiting aging caused by oxygen and ozone. encyclopedia.pub While direct use of this compound may be specific, its structural analogues are key. For example, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (commonly known as 6PPD) is a widely used antiozonant that shares the N-phenylaniline substructure. encyclopedia.pub A transformation product of 6PPD, 6PPD-quinone, has been identified as an environmental concern due to its toxicity to certain aquatic species. encyclopedia.pub The synthesis of such antidegradants often involves reacting substituted anilines with other chemical intermediates, following pathways analogous to the transformations of other N-phenylaniline derivatives. nsf.gov.lk
The following table provides a summary of key transformations involving N-phenylaniline precursors and the resulting classes of industrially significant compounds.
| Precursor Class | Reaction Type | Resulting Compound Class | Industrial Significance |
|---|---|---|---|
| Substituted N-phenylanilines | Acid-Catalyzed Cyclization (e.g., Wohl-Aue reaction) wikipedia.org | Phenazines guidechem.comwikipedia.org | Dyes, Pigments, Biopesticides guidechem.comwikipedia.org |
| p-Amino diphenylamine (B1679370) | Reaction with Maleic Anhydride followed by Cyclization nsf.gov.lk | N-(4-Anilino) phenyl maleimide | Rubber Antioxidants nsf.gov.lk |
| Substituted Anilines | Reductive Alkylation | N,N'-disubstituted-p-phenylenediamines (e.g., 6PPD) | Rubber Antioxidants and Antiozonants encyclopedia.pub |
| Diphenylamine | Reaction with Sulfur wikipedia.org | Phenothiazine | Precursor to Pharmaceuticals wikipedia.org |
Research continues to advance the synthesis of these valuable compounds by developing greener and more efficient methods. guidechem.com This includes the use of techniques like mechanical synthesis, solvent-free reactions, and ultrasound or microwave-assisted synthesis to reduce the reliance on hazardous materials and minimize environmental impact. guidechem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
